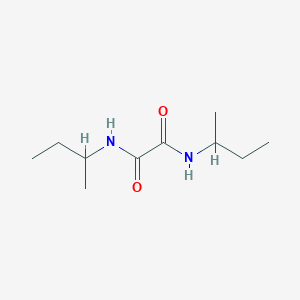
N,N'-di(butan-2-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-di(butan-2-yl)oxamide is an organic compound belonging to the oxamide family Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-di(butan-2-yl)oxamide can be synthesized through the reaction of diethyl oxalate with butan-2-amine in ethanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the oxamide bond. The product is then purified through recrystallization from an appropriate solvent, such as acetonitrile .
Industrial Production Methods: Industrial production of N,N’-di(butan-2-yl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-di(butan-2-yl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen atoms, leading to the formation of substituted oxamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxamic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted oxamides with various functional groups.
Applications De Recherche Scientifique
N,N’-di(butan-2-yl)oxamide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurodegenerative diseases.
Industry: N,N’-di(butan-2-yl)oxamide is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-di(butan-2-yl)oxamide involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bridging ligand, coordinating with metal ions through its amide nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and electronic applications .
Comparaison Avec Des Composés Similaires
- N,N’-dibutyloxamide
- N,N’-diethyl oxamide
- N,N’-dimethyl oxamide
Comparison: N,N’-di(butan-2-yl)oxamide is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other oxamides. This uniqueness makes it particularly suitable for specific applications in coordination chemistry and materials science.
Propriétés
IUPAC Name |
N,N'-di(butan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-7(3)11-9(13)10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIZLHCZGWGWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-4-{2-nitro-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7707273.png)
![1-(2-Methoxyphenyl)-4-[2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7707281.png)
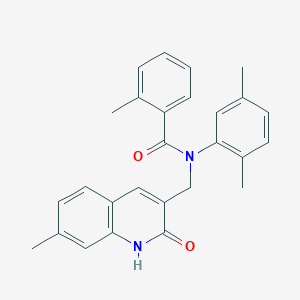

![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B7707301.png)
![Ethyl 4-(2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate](/img/structure/B7707308.png)
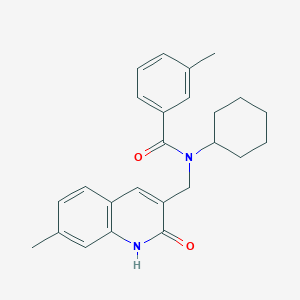
![2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B7707316.png)
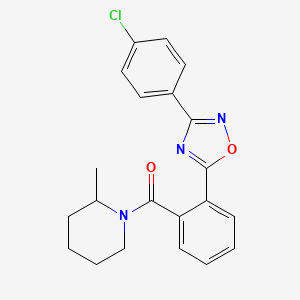
![4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline](/img/structure/B7707336.png)

![N-{4-methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-yl}propanamide](/img/structure/B7707358.png)
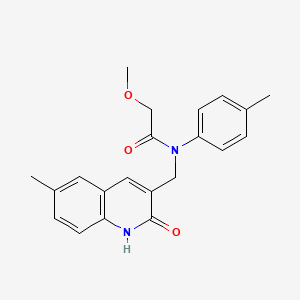
![5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7707368.png)
